periglaucine D

Description

Contextualization within Hasubanan (B79425) Alkaloids

Periglaucine D is classified as a hasubanan alkaloid. naturalproducts.netacs.org This class of alkaloids is a significant subgroup of tyrosine-derived alkaloids. naturalproducts.netnaturalproducts.net The defining feature of hasubanan alkaloids is their intricate and densely functionalized [4.4.3] propellane framework. caltech.edu This complex molecular architecture presents a considerable challenge and a topic of interest for synthetic chemists. caltech.edu

The hasubanan family is extensive, with over 80 members identified to date. caltech.edu These compounds are further categorized based on the oxidation patterns on their core structure. caltech.edu this compound, along with its structurally related counterparts periglaucine A, B, and C, are examples of oxo-bridged propellane hasubanan alkaloids. acs.orgcaltech.edu The structural determination of these complex molecules is typically achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Electron Ionization Mass Spectrometry (EIMS). acs.orgvulcanchem.com

| Property | Description |

| Chemical Classification | Hasubanan Alkaloid naturalproducts.net |

| Super Class | Alkaloids and derivatives naturalproducts.net |

| Pathway | Alkaloids naturalproducts.net |

| Molecular Formula | C23H27NO7 naturalproducts.netvulcanchem.com |

| Molecular Weight | 429.5 g/mol vulcanchem.com |

| Core Framework | [4.4.3] propellane caltech.edu |

Natural Occurrence and Botanical Sources of this compound

This compound is isolated from a natural botanical source. vulcanchem.com It was discovered in the aerial parts of the plant Pericampylus glaucus. acs.orgbiocrick.com This climbing vine is a member of the Menispermaceae family and is found in various regions across Asia. vulcanchem.com

The isolation of this compound was part of a study that identified four new hasubanane-type alkaloids, named periglaucines A, B, C, and D. acs.org Alongside these new compounds, several other known alkaloids were also isolated from the same plant source, including norruffscine, (-)-8-oxotetrahydropalmatine, and (-)-8-oxocanadine. acs.org The isolation process typically involves the extraction of the plant material followed by fractionation techniques guided by bioassays to identify active compounds. vulcanchem.com

| Taxonomic Rank | Classification |

| Kingdom | Plantae vulcanchem.com |

| Family | Menispermaceae vulcanchem.com |

| Genus | Pericampylus vulcanchem.com |

| Species | Pericampylus glaucus vulcanchem.com |

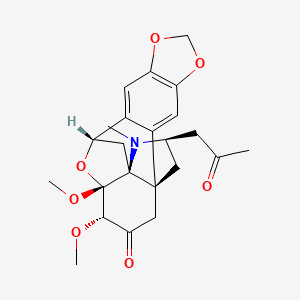

Structure

3D Structure

Properties

Molecular Formula |

C23H27NO7 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

(1S,11S,13S,14R,15S,19R)-14,15-dimethoxy-20-methyl-19-(2-oxopropyl)-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one |

InChI |

InChI=1S/C23H27NO7/c1-12(25)5-13-8-21-9-16(26)20(27-3)23(28-4)22(21,24(13)2)10-19(31-23)14-6-17-18(7-15(14)21)30-11-29-17/h6-7,13,19-20H,5,8-11H2,1-4H3/t13-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

SOMHCTSZFQAYCX-LUYVKGCYSA-N |

Isomeric SMILES |

CC(=O)C[C@H]1C[C@@]23CC(=O)[C@@H]([C@]4([C@]2(N1C)C[C@H](O4)C5=CC6=C(C=C35)OCO6)OC)OC |

Canonical SMILES |

CC(=O)CC1CC23CC(=O)C(C4(C2(N1C)CC(O4)C5=CC6=C(C=C35)OCO6)OC)OC |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Periglaucine D

Extraction and Fractionation Techniques from Pericampylus glaucus

Periglaucine D, along with its structural analogues periglaucines A, B, and C, was successfully isolated from the aerial parts of the plant Pericampylus glaucus, a member of the Menispermaceae family. vulcanchem.comacs.orgacs.org The initial step in the isolation process involves the extraction of dried and powdered plant material. ukm.mysphinxsai.com

A common method employed is continuous hot extraction using a Soxhlet apparatus with a solvent such as ethanol. ukm.mysphinxsai.com This procedure efficiently extracts a broad range of phytochemicals from the plant matrix. Following extraction, the resulting crude ethanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a raw mixture. ukm.mysphinxsai.com

This crude extract, containing a complex mixture of alkaloids, terpenoids, and other secondary metabolites, is then subjected to a multi-step fractionation process. sphinxsai.com Column chromatography is a primary technique used for this separation. sphinxsai.com The extract is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a gradient of solvents, starting with non-polar solvents and gradually increasing polarity. This allows for the separation of compounds based on their differing affinities for the stationary and mobile phases, yielding multiple fractions. Each fraction is then further purified, often using repeated chromatographic techniques, to isolate the individual pure compounds, including this compound. acs.orgsphinxsai.com

Advanced Spectroscopic Methods for Structure Elucidation

The elucidation of this compound's complex, polycyclic structure was achieved through the comprehensive analysis of data obtained from several advanced spectroscopic techniques. vulcanchem.comacs.org Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EIMS) were employed to piece together its molecular framework. acs.org

NMR spectroscopy was fundamental in determining the carbon skeleton and relative stereochemistry of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was utilized to assign the proton (¹H) and carbon (¹³C) signals and establish connectivity within the molecule. acs.org

The primary NMR techniques and their roles in the structure elucidation of this compound are detailed below:

| NMR Experiment | Purpose in Structure Elucidation |

|---|---|

| ¹H NMR (Proton NMR) | Identifies the different types of protons in the molecule, their chemical environments, and their proximity to one another through spin-spin coupling. Provides initial information on the number of distinct proton signals. |

| ¹³C NMR (Carbon-13 NMR) | Determines the number of non-equivalent carbon atoms and provides information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). |

| 2D COSY (Correlation Spectroscopy) | Establishes proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other within a spin system. This is crucial for tracing out molecular fragments. |

| 2D HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of ¹H-¹³C one-bond connections. |

| 2D HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for connecting the molecular fragments identified by COSY and assembling the complete carbon skeleton, including the placement of quaternary carbons and functional groups. |

Through the collective interpretation of these spectra, researchers were able to construct the complete two-dimensional structure of this compound. acs.org

Electron Ionization Mass Spectrometry (EIMS) provided critical data regarding the molecular weight and elemental composition of this compound. acs.org In EIMS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while high-resolution EIMS allows for the determination of the precise molecular formula. vulcanchem.com

The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as the fragments correspond to the loss of specific, stable parts of the molecule. This information helps to confirm the presence and location of various functional groups and structural motifs within the alkaloid.

Key data obtained from the EIMS analysis of this compound is summarized in the table below:

| Parameter | Finding |

|---|---|

| Molecular Formula | C₂₃H₂₇NO₇ vulcanchem.com |

| Molecular Weight (g/mol) | 429.5 vulcanchem.com |

| Analysis Purpose | The molecular ion peak [M]⁺ in the EIMS spectrum confirms the molecular weight. The fragmentation pattern provides structural clues that support the framework established by NMR data. |

While the structure of this compound itself was determined by spectroscopic means, the absolute configuration of the closely related co-isolate, periglaucine A, was unambiguously confirmed through single-crystal X-ray diffraction. acs.orgacs.org This technique provides a definitive three-dimensional map of the atoms within a crystalline molecule. acs.org

The successful crystallographic analysis of periglaucine A served as a crucial reference point for the entire family of newly discovered periglaucines. acs.orgacs.org By having a confirmed absolute structure for one member of the series, the structures of periglaucines B, C, and D could be confidently assigned by comparing their extensive NMR and EIMS data with that of periglaucine A. The high degree of similarity in the spectroscopic data among these alkaloids allowed for reliable structural correlation.

Biosynthetic Pathways of Hasubanan Alkaloids Relevant to Periglaucine D

Proposed Tyrosine-Derived Precursors and Intermediates

The foundational building blocks for the hasubanan (B79425) alkaloid framework are believed to be derived from the amino acid L-tyrosine. caltech.eduegpat.comknapsackfamily.com Research, including feeding experiments with isotopically labeled compounds, has indicated that the hasubanan structure is assembled from two tyrosine-derived units. caltech.edu These studies have been crucial in elucidating the early stages of the biosynthetic pathway.

The proposed pathway begins with the condensation of two molecules derived from tyrosine to form a benzylisoquinoline skeleton, which is a common precursor for a wide variety of alkaloids. caltech.edueolss.net However, for hasubanan alkaloids, it is hypothesized that the oxidation of tyrosine occurs before the formation of the isoquinoline (B145761) ring. caltech.edu Feeding experiments have shown that a trioxygenated intermediate is a key precursor for the C ring of the hasubanan structure, while analogous mono- and di-oxygenated isoquinolines were not incorporated into the final product. caltech.edu

Following the initial formation of a key isoquinoline intermediate, a series of further modifications are proposed. Based on biosynthetic studies of the related alkaloid hasubanonine, a plausible sequence of intermediates has been outlined. caltech.edu A key trioxygenated isoquinoline derivative is thought to undergo condensation with another tyrosine-derived unit. caltech.edu Subsequent oxidation and an intramolecular oxidative coupling reaction, analogous to a step in morphinan (B1239233) biosynthesis, are hypothesized to form a piperidine (B6355638) ring, leading to a crucial intermediate poised for the characteristic rearrangement that defines the hasubanan core. caltech.edu

Table 1: Key Proposed Precursors and Intermediates in Hasubanan Biosynthesis

| Compound/Intermediate Class | Proposed Role in Biosynthesis |

|---|---|

| L-Tyrosine | The primary amino acid building block for the alkaloid skeleton. caltech.eduegpat.comknapsackfamily.com |

| Trioxygenated Isoquinoline | A key early-stage intermediate formed from tyrosine, serving as a precursor to the C ring. caltech.edu |

| Benzylisoquinoline Core | A fundamental structural motif formed from two tyrosine units, common to hasubanan and morphinan alkaloid pathways. caltech.eduresearchgate.net |

| Dienone Intermediate | Formed via phenolic oxidation, a critical structure that undergoes further cyclization. rsc.orgresearchgate.net |

Enzymatic Transformations and Biosynthetic Cascade Hypotheses

The conversion of simple amino acid precursors into the complex, polycyclic architecture of hasubanan alkaloids requires a series of highly specific enzymatic reactions. While the specific enzymes for each step in the periglaucine D pathway have not been fully isolated and characterized, hypotheses are based on known enzymatic capabilities in plant secondary metabolism and biosynthetic studies of related alkaloids. caltech.edunih.gov

A critical transformation in the proposed pathway is oxidative phenolic coupling. rsc.org This type of reaction, catalyzed by oxidoreductase enzymes such as cytochrome P450s, is fundamental in the biosynthesis of many complex alkaloids. nih.govbiorxiv.org These enzymes can achieve a level of stereo- and regioselectivity that is difficult to replicate with conventional chemical methods. nih.gov In the context of hasubanan biosynthesis, oxidative coupling is believed to forge the intricate ring systems from simpler phenolic precursors. caltech.edursc.org

Following the formation of a key dienone intermediate via oxidation, a hypothesized biosynthetic cascade leads to the signature propellane framework. caltech.eduresearchgate.net This cascade is thought to be initiated by an intramolecular conjugate addition (a Michael addition) of the basic amine nitrogen onto the enone system. caltech.eduresearchgate.net This step is proposed to generate a transient aziridinium (B1262131) ion intermediate. caltech.edu Subsequent reduction of this intermediate would form the corresponding pyrrolidine (B122466) ring, which is a key feature of the hasubanan D-ring, distinguishing it from the piperidine ring found in morphinan alkaloids. caltech.edu The final steps would involve isomerization of the C ring to yield the stable hasubanonine-type skeleton, upon which further tailoring reactions could occur to produce the diversity of hasubanan alkaloids, including this compound. caltech.edu

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hasubanonine |

| L-Tyrosine |

| Morphinan |

| Benzylisoquinoline |

| Piperidine |

| Aziridinium |

| Pyrrolidine |

Synthetic Strategies Towards Periglaucine D and Its Congeners

Total Synthesis Approaches for Hasubanan (B79425) Alkaloids

The overarching strategies for synthesizing hasubanan alkaloids, which provide the blueprint for accessing periglaucine D, are centered on creating the characteristic aza[4.4.3]propellane core. nih.gov These approaches have evolved from racemic syntheses to highly selective asymmetric methods, reflecting broader advancements in synthetic organic chemistry. nih.gov

The asymmetric total synthesis of hasubanan alkaloids is crucial for accessing specific enantiomers, which often exhibit distinct biological activities. Over the past few decades, chemists have developed elegant asymmetric syntheses to control the stereochemistry of these complex molecules. nih.govdntb.gov.ua A key challenge is the stereoselective construction of the α-tertiary amine and the quaternary carbon stereocenter at C13, which are defining features of the hasubanan scaffold. nih.govresearchgate.net

Several successful strategies have been reported:

Chiral Auxiliary Approach : The first asymmetric total synthesis of a hasubanan alkaloid, (+)-cepharamine, utilized a chiral auxiliary to direct the stereochemical outcome of key reactions. dntb.gov.uanih.gov

Diastereoselective Additions : More recent and efficient methods involve the diastereoselective addition of nucleophiles to chiral iminium ions or N-tert-butanesulfinimines. For instance, the Herzon group developed a synthesis featuring the diastereoselective addition of an aryl acetylide to a complex iminium ion to assemble the propellane structure. nih.govnih.gov The Reisman group employed a strategy involving the diastereoselective addition of a Grignard reagent to a chiral N-tert-butanesulfinimine. nih.gov

Memory of Chirality : A novel approach for the enantioselective synthesis of hasubanan alkaloids like (–)-runanine involves an asymmetric bromoalkyne carbocyclization of α-amino ester enolates, which proceeds via a "memory of chirality" mechanism. acs.org This method allows for the efficient construction of the chiral core from commercially available amino acids. acs.org

Catalytic Enantioselective Reactions : Modern syntheses increasingly rely on catalytic enantioselective transformations to set key stereocenters. A unified strategy for the total synthesis of several hasubanan alkaloids, including (+)-periglaucine B, demonstrates the power of this approach. dntb.gov.uajst.go.jp A divergent strategy has been developed that accomplishes the enantioselective total syntheses of four representative members from three different subclasses of hasubanan alkaloids, starting from a common catalytically generated tricyclic intermediate. nih.gov

A notable asymmetric total synthesis of periglaucines A, B, and C, congeners of this compound, highlights a combination of powerful reactions. researchgate.netnih.gov This synthesis provides a clear strategic roadmap for accessing this compound.

Convergent synthesis is a strategy that involves preparing complex molecules by joining smaller, independently synthesized fragments, often late in the synthetic sequence. nih.gov This approach is generally more efficient and flexible than a linear synthesis, where the main backbone is elongated step-by-step. For complex targets like the hasubanan alkaloids, convergent strategies are highly desirable. researchgate.net

Key principles of convergent design applied to hasubanan alkaloid synthesis include:

Fragment Coupling : The synthesis is designed around a key bond-forming reaction that unites two or more advanced intermediates. A prime example is the use of a Rhodium(I)-catalyzed Hayashi-Miyaura reaction to connect two key fragments in the synthesis of periglaucines. researchgate.netnih.govacs.org This strategy allows for modularity, where different fragments can be combined to produce a variety of analogues.

Unified Routes : A convergent approach facilitates the development of unified routes to multiple members of a natural product family. By creating a common core structure through the coupling of key fragments, different alkaloids can be accessed by modifying the final steps or by using slightly different starting fragments. researchgate.net For example, a unified route for hasubanonine, runanine, and aknadinine (B1666743) was attempted using a Suzuki coupling-Wittig olefination-ring-closing metathesis sequence to build key phenanthrene (B1679779) intermediates convergently. researchgate.net

Complexity Analysis : The effectiveness of a convergent synthesis can be quantitatively assessed using various metrics. These include analyzing the number of steps after the convergence point, the complexity of the coupled fragments, and the percentage of the final structure's atoms present at the point of convergence. nih.gov Syntheses of hasubanan alkaloids such as (-)-hasubanonine, (-)-delavayine, (-)-runanine, and (+)-periglaucine B have been analyzed using these parameters. nih.govresearchgate.net

Asymmetric Total Synthesis Methodologies

Construction of the Hasubanan Propellane Core Structure

The defining structural feature of this compound and its congeners is the tetracyclic aza[4.4.3]propellane core. nih.govresearchgate.net The construction of this highly congested and sterically demanding framework is the central challenge in any total synthesis of a hasubanan alkaloid. Several powerful chemical reactions have been employed and developed specifically for this purpose.

Rhodium-catalyzed reactions are powerful tools in modern organic synthesis due to their high efficiency and selectivity. numberanalytics.combeilstein-journals.org In the context of hasubanan alkaloid synthesis, rhodium catalysis has been instrumental in key fragment coupling and bond-forming steps.

The Photoenolization/Diels-Alder (PEDA) reaction is a powerful photochemical strategy for the construction of complex polycyclic systems. nih.govresearchgate.net This reaction involves the light-induced formation of a hydroxy-o-quinodimethane (a photoenol), which then participates in an intramolecular Diels-Alder cycloaddition to rapidly build molecular complexity. researchgate.net

In a landmark synthesis of periglaucines A-C, an intramolecular PEDA reaction was a key step. researchgate.netnih.govthieme-connect.com This reaction was used to construct the highly functionalized tricyclic core skeleton, impressively installing a quaternary carbon center. researchgate.netacs.org The reaction proceeds under mild conditions and demonstrates high stereoselectivity. nih.gov The use of a Lewis acid, such as Ti(Oi-Pr)4, can promote the reaction and control the stereochemical outcome, making it a reliable method for generating complex ring systems with multiple stereocenters. nih.govresearchgate.net This strategy has proven effective for building hydroanthracenol and other related polycyclic structures found in numerous natural products. nih.govacs.org

Biomimetic (bio-inspired) reactions, which mimic proposed biosynthetic pathways, are often elegant and efficient solutions to synthetic challenges. In the synthesis of hasubanan alkaloids, a bio-inspired intramolecular Michael addition followed by a transannular acetalization has been employed to forge the final rings of the core structure. researchgate.netnih.govacs.org

Intramolecular Michael Addition : This reaction is used to form the aza[4.4.3]propellane structure. nih.govresearchgate.net An amine nucleophile adds to an α,β-unsaturated ketone or ester within the same molecule, leading to the formation of a new ring. This strategy has been applied in the synthesis of cepharamine (B99468) and metaphanine. nih.govresearchgate.net In the synthesis of periglaucine congeners, this step creates the crucial nitrogen-containing ring of the propellane core. researchgate.netnih.gov

Transannular Acetalization : Following the Michael addition, a transannular acetalization or ketalization can occur, where an alcohol group attacks a carbonyl or acetal (B89532) across a medium-sized ring. This reaction was used to generate the characteristic tetrahydrofuran (B95107) ring found in the periglaucine family of alkaloids. researchgate.netnih.govacs.org This cascade process, combining a Michael addition and a transannular cyclization, efficiently completes the complex tetracyclic framework from a simpler precursor. The application of transannular cycloadditions, while less common than other pericyclic reactions, is a powerful tool for constructing complex bridged and fused ring systems. digitellinc.com

Photoenolization/Diels-Alder (PEDA) Reactions in Core Formation

Stereoselective Construction of Quaternary Stereocenters

The construction of the C13 quaternary stereocenter in hasubanan alkaloids is a critical and often challenging step in their total synthesis. This stereocenter is typically part of the rigid and sterically hindered propellane (7-azatricyclo[4.3.3.01,6]dodecane) core structure shared by these compounds. sci-hub.se The development of stereoselective methods to forge this carbon-carbon bond has been a major focus of synthetic efforts, leading to the application of several powerful and elegant chemical transformations.

One of the prominent strategies involves an intramolecular photoenolization/Diels-Alder (PEDA) reaction. This method has been successfully applied in the asymmetric total synthesis of periglaucines A and C. researchgate.netnih.govresearchgate.net The PEDA reaction allows for the construction of a highly functionalized tricyclic core that already contains the required quaternary center. nih.govthieme-connect.com This photochemical cycloaddition proceeds under mild conditions and effectively assembles a significant portion of the molecular framework with high stereocontrol. researchgate.net

Another powerful approach is the use of catalytic enantioselective reactions. In a divergent strategy for the synthesis of three sub-classes of hasubanan alkaloids, a key step is the catalytic enantioselective construction of a tricyclic intermediate. dntb.gov.uanih.gov From this common intermediate, different intramolecular C-N bond-forming reactions can be employed to access the various alkaloid skeletons. For instance, an aza-Michael addition has been utilized to form the characteristic aza-[4.4.3]propellane structure. researchgate.netnih.govdntb.gov.ua

In the context of synthesizing related hasubanan alkaloids, such as (+)-stephadiamine, an enantioselective dearomative Michael addition has been employed to generate the quaternary stereocenter. acs.org This reaction involves the addition of a phenol (B47542) to nitroethylene (B32686) in the presence of a chiral catalyst, yielding an α,α-disubstituted β-naphthalenone with high enantiomeric excess. acs.org Furthermore, a domino sequence featuring the reductive generation of a nitrone followed by a highly regio- and diastereoselective intramolecular [3+2] cycloaddition has been used to construct the aza[4.3.3]propellane core, concurrently creating two adjacent quaternary stereocenters. acs.org

The table below summarizes some of the key stereoselective reactions employed in the construction of the quaternary stereocenter within the hasubanan alkaloid family, which includes the periglaucine congeners.

| Reaction Type | Description | Application in Synthesis | Key Features |

| Photoenolization/Diels-Alder (PEDA) | An intramolecular photochemical cycloaddition to form a polycyclic system. | Asymmetric total synthesis of Periglaucines A and C. researchgate.netnih.govthieme-connect.com | Constructs a highly functionalized tricyclic core with the quaternary center. nih.gov |

| Enantioselective Dearomative Michael Addition | Catalytic asymmetric addition to a dearomatized substrate. | Total synthesis of (+)-Stephadiamine. acs.org | Generates a quaternary stereocenter with high enantioselectivity (94% ee). acs.org |

| Domino Nitrone [3+2] Cycloaddition | A sequence involving nitrone formation and intramolecular cycloaddition. | Total synthesis of (+)-Stephadiamine. acs.org | Creates the aza[4.3.3]propellane core and two contiguous quaternary stereocenters. acs.org |

| Intramolecular aza-Michael Addition | A bio-inspired cyclization to form the nitrogen-containing ring. | Synthesis of Periglaucines A-C and other hasubanan alkaloids. researchgate.netnih.govdntb.gov.ua | Efficiently generates the aza[4.4.3]propellane structure. researchgate.net |

| Rh(I)-catalyzed Hayashi-Miyaura Reaction | A rhodium-catalyzed cross-coupling reaction. | Asymmetric total synthesis of Periglaucines A-C. researchgate.netnih.gov | Connects two key fragments with high regio- and diastereoselectivity. nih.gov |

These examples highlight the creativity and precision required to synthesize this compound and its congeners. While a total synthesis of this compound has yet to be reported, the synthetic strategies developed for its structural relatives provide a clear and viable roadmap for the stereoselective construction of its challenging quaternary stereocenter. The continued development of novel synthetic methodologies will undoubtedly facilitate access to these complex and biologically significant molecules.

Biological Activities and Molecular Mechanisms of Periglaucine D

Antiviral Efficacy Studies (In Vitro, Non-Clinical Human Data)

Hepatitis B Virus (HBV) Surface Antigen Secretion Inhibition

In vitro studies have demonstrated that the family of hasubanane-type alkaloids, including periglaucine D, possesses antiviral properties. capes.gov.br Specifically, periglaucines A, B, C, and D were found to inhibit the secretion of the Hepatitis B virus (HBV) surface antigen (HBsAg) in a Hep G2.2.15 cell line. acs.org While the specific inhibitory concentration (IC₅₀) for this compound was not detailed in the primary study, its analog, periglaucine B, was reported to inhibit HBsAg secretion with an IC₅₀ value of 0.47 mM. medchemexpress.com Another related alkaloid isolated from the same plant, (-)-8-oxotetrahydropalmatine, showed a high selectivity index of 22.4 for HBsAg secretion inhibition, with an IC₅₀ of 0.14 mM. acs.org These findings highlight the potential of this structural class of alkaloids in targeting HBV.

Anti-Human Immunodeficiency Virus (HIV-1) Activity (Contextual from Periglaucine A)

Contextual evidence from related compounds isolated from Pericampylus glaucus suggests a potential for anti-HIV-1 activity within this class of alkaloids. Periglaucine A has demonstrated anti-HIV-1 activity in C8166 cells, showing an effective concentration (EC₅₀) of 204 μM. medchemexpress.commedchemexpress.com Other alkaloids co-isolated from the plant have shown more potent activity. capes.gov.br Norruffscine and (-)-8-oxotetrahydropalmatine exhibited significant inhibitory activity against HIV-1, with EC₅₀ values of 10.9 μM and 14.1 μM in C8166 cells, respectively. capes.gov.bracs.org The selectivity index (SI), a measure of the compound's specificity for the virus over host cells, was 45.7 for norruffscine and 18.8 for (-)-8-oxotetrahydropalmatine. capes.gov.br

Table 1: In Vitro Anti-HIV-1 Activity of Alkaloids from Pericampylus glaucus

| Compound | Cell Line | EC₅₀ (μM) | Selectivity Index (SI) | Citation |

|---|---|---|---|---|

| Periglaucine A | C8166 | 204 | Not Reported | medchemexpress.com, medchemexpress.com |

| Norruffscine | C8166 | 10.9 | 45.7 | , capes.gov.br |

Anti-Parasitic and Anti-Acanthamoeba Investigations (In Vitro, Non-Clinical Human Data)

Trophozoite and Cysticidal Activity (Contextual from Periglaucine A)

The anti-parasitic potential of periglaucine A has been investigated against Acanthamoeba triangularis, a pathogenic protozoan. researchgate.netnih.gov In one study, periglaucine A, at a concentration of 100 μg/mL, inhibited the survival of both the active (trophozoite) and dormant (cyst) forms of the amoeba by more than 70%. researchgate.netnih.gov

Further research utilizing a nanoparticle delivery system, encapsulating periglaucine A in Poly (dl-lactide-co-glycolide) (PGA-PLGA), demonstrated significant, dose-dependent activity against A. triangularis trophozoites. mdpi.com These nanoparticles also exhibited time- and dose-dependent activity against the more resilient cyst stage of the parasite. mdpi.com Specifically, PGA-PLGA nanoparticles inhibited the viability of trophozoites by 74.9% at a concentration of 100 µg/mL. mdpi.com

Table 2: In Vitro Anti-Acanthamoeba Activity of Periglaucine A Formulations

| Formulation | Target Stage | Concentration (µg/mL) | % Inhibition of Viability | Citation |

|---|---|---|---|---|

| Periglaucine A | Trophozoite & Cyst | 100 | >70% | researchgate.net, nih.gov |

| PGA-PLGA Nanoparticles | Trophozoite | 100 | 74.9% | mdpi.com |

| PGA-PLGA Nanoparticles | Trophozoite | 50 | 59.9% | mdpi.com |

Anti-inflammatory Effects (Contextual from Plant Extracts and Periglaucine A)

The traditional use of Pericampylus glaucus for treating conditions related to inflammation has been supported by in vitro studies. stuartxchange.orgnih.gov Research has shown that various extracts from the plant, as well as the isolated alkaloid periglaucine A, possess anti-inflammatory properties. nih.govnottingham.ac.uk

A key mechanism identified is the inhibition of cyclooxygenase (COX) enzymes. nottingham.ac.uk Most of the tested extracts from P. glaucus demonstrated inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Specifically, the alkaloid fraction and periglaucine A were found to inhibit both COX enzymes through direct interaction, with COX-2 showing more sensitivity to the effects of the alkaloids compared to COX-1. nottingham.ac.uk The ability to inhibit COX enzymes is a well-established mechanism for reducing inflammation. researchgate.net Additionally, extracts from the plant were shown to prevent heat-induced protein denaturation and stabilize red blood cells, further indicating anti-inflammatory potential. nih.gov

Antivenom Activity (Contextual from Periglaucine A)

The plant from which this compound is isolated, Pericampylus glaucus, has a history of use in traditional medicine for treating a variety of ailments, including venomous snake bites. nottingham.ac.ukstuartxchange.orgnih.gov This traditional application has prompted scientific investigation into the potential antivenom properties of its constituent compounds. researchgate.netnottingham.ac.uk While research on this compound has primarily centered on its antiviral effects, studies on its structural analog, periglaucine A, provide valuable context for potential bioactivities within this class of alkaloids.

Research into the pharmacological activities of Pericampylus glaucus extracts and its isolated alkaloids has substantiated its traditional use against envenomation. researchgate.netnottingham.ac.uk In vitro assays assessing antivenom activity revealed that extracts from the plant could promote cell proliferation after exposure to venom. nottingham.ac.uk Notably, the alkaloid periglaucine A was identified as a significant contributor to this effect, demonstrating a capacity to increase cell proliferation by over 70% in one study, supporting the ethnobotanical claims. researchgate.netnottingham.ac.uk

The table below summarizes the findings related to the antivenom activity of Pericampylus glaucus extracts and the isolated compound periglaucine A.

| Test Substance | Source | Assay | Key Finding | Reference |

|---|---|---|---|---|

| Fruit Hexane Extract | Pericampylus glaucus | Cell Proliferation Assay | Increased cell proliferation by over 50% at 200 µg/mL. | researchgate.netnottingham.ac.uk |

| Periglaucine A | Pericampylus glaucus | Cell Proliferation Assay | Increased cell proliferation by over 70%, demonstrating significant antivenom activity. | researchgate.netnottingham.ac.uk |

While periglaucine A shows pronounced antivenom potential, specific studies evaluating the antivenom activity of this compound are not extensively documented in the current scientific literature. The primary focus of research on this compound has been its inhibitory effects on the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nottingham.ac.ukacs.org However, given that this compound shares the same hasubanan (B79425) alkaloid core structure as periglaucine A and originates from the same plant, the activity of periglaucine A suggests a potential area for future investigation into the broader pharmacological profile of this compound. vulcanchem.com

Structure Activity Relationship Sar Studies for Periglaucine D Analogs

Correlating Structural Features with Biological Activities

Periglaucine D belongs to the hasubanan (B79425) class of alkaloids, which are characterized by a complex, polycyclic framework. vulcanchem.com Studies have shown that this compound and its structurally related analogs exhibit notable antiviral activities, particularly against the Hepatitis B virus (HBV).

Research has demonstrated that periglaucines A-D, including this compound, inhibit the secretion of the Hepatitis B virus surface antigen (HBsAg) in Hep G2.2.15 cells. nih.gov This indicates that the hasubanan core is a key pharmacophore for anti-HBV activity. Further insights into the SAR can be gleaned by comparing the activity of this compound with other co-isolated alkaloids from Pericampylus glaucus. nih.gov

For instance, norruffscine and (-)-8-oxotetrahydropalmatine, which share structural similarities with the periglaucines, have shown inhibitory activity against HIV-1. nih.gov This suggests that while the hasubanan skeleton is important, specific substitutions on the rings influence the type and potency of the antiviral activity.

The following table summarizes the reported biological activities of this compound and related naturally occurring hasubanan alkaloids.

| Compound | Biological Activity | Cell Line | Measurement | Value |

| Periglaucine A-D | Anti-HBV (HBsAg secretion inhibition) | Hep G2.2.15 | - | Weak to moderate |

| This compound | Anti-HBV (HBsAg secretion inhibition) | Hep G2.2.15 | - | Inhibitory effect noted |

| Norruffscine | Anti-HIV-1 | C8166 | EC₅₀ | 10.9 µM |

| (-)-8-Oxotetrahydropalmatine | Anti-HIV-1 | C8166 | EC₅₀ | 14.1 µM |

| (-)-8-Oxotetrahydropalmatine | Anti-HBV (HBsAg secretion inhibition) | Hep G2.2.15 | IC₅₀ | 0.14 mM |

Data sourced from Yan et al., 2008. nih.gov

Analysis of these findings suggests that the oxidation pattern and the nature of the substituents on the hasubanan core play a critical role in determining the biological activity. For example, the presence of the oxo group at the C-8 position in (-)-8-oxotetrahydropalmatine appears to be favorable for anti-HBV activity. nih.gov The differences in the side chains and stereochemistry among the periglaucines likely account for the observed variations in their inhibitory potency.

Derivatization Strategies for SAR Exploration

To further elucidate the SAR of this compound, various derivatization strategies can be employed. These strategies involve the chemical modification of the this compound molecule to create a library of analogs that can be screened for biological activity.

Modification of the Aromatic Ring System: The aromatic ring of the hasubanan skeleton is a prime target for modification. Strategies could include:

Introduction of different substituents: Halogens, alkyl, alkoxy, and nitro groups can be introduced at various positions on the aromatic ring to probe the electronic and steric requirements for optimal activity.

Modification of existing functional groups: The methoxy (B1213986) groups on the aromatic ring can be demethylated to yield hydroxyl groups, which can then be further derivatized to form esters or ethers.

Alterations to the Bridged Ring System: The complex bridged ring system of this compound offers numerous possibilities for derivatization. Key approaches include:

Modification of the nitrogen atom: The tertiary amine in the hasubanan structure can be quaternized or converted to an N-oxide. The N-methyl group could also be replaced with other alkyl or acyl groups to investigate the role of the nitrogen's basicity and steric environment.

Ring modification: Synthetic strategies can be employed to alter the size of the rings within the propellane core or to introduce unsaturation. researchgate.net For example, ring-closing metathesis or radical cyclizations could be used to form novel ring systems.

Stereochemical Modifications: The stereochemistry of the multiple chiral centers in this compound is likely crucial for its biological activity.

Synthesis of enantiomers and diastereomers: The total synthesis of hasubanan alkaloids allows for the preparation of unnatural enantiomers and diastereomers. researchgate.net Comparing the activity of these stereoisomers can provide valuable information about the specific three-dimensional arrangement required for interaction with biological targets.

The synthesis of these derivatives would rely on modern synthetic organic chemistry techniques, including transition-metal-catalyzed cross-coupling reactions, asymmetric synthesis, and functional group interconversions. rsc.org The resulting library of this compound analogs would then be subjected to in vitro and in vivo biological assays to determine their activity, providing a clearer picture of the structure-activity relationship and guiding the design of more effective antiviral agents.

Advanced Characterization and Computational Studies

Theoretical and Computational Investigations on Periglaucine D Structure and Reactivity

Computational chemistry offers profound insights into the molecular properties and reactivity of complex natural products. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies applied to its structural analogs, the hasubanan (B79425) alkaloids, provide a clear framework for how such investigations would be conducted.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgrsc.org In natural product chemistry, DFT calculations are instrumental in predicting reaction pathways, transition states, and the feasibility of synthetic steps. For hasubanan alkaloids, DFT has been employed to understand complex cyclization and rearrangement reactions that are key to forming their characteristic polycyclic core. researchgate.netresearchgate.net

Although a detailed DFT analysis of the specific biosynthetic or synthetic reaction mechanisms leading to this compound is not yet published, research on related alkaloids demonstrates the utility of this approach. For instance, DFT calculations have been used to elucidate the mechanism of Diels-Alder reactions, which are sometimes employed in the synthesis of the hasubanan skeleton. researchgate.net These studies help in understanding the regio- and stereoselectivity of reactions, which is crucial for the total synthesis of these complex molecules. researchgate.net Computational tools can provide insights into a compound's potential interactions with known drug targets. ontosight.ai

| DFT Application | Information Gained | Relevance to this compound |

| Transition State Analysis | Identifies the energy barriers of potential reaction pathways. | Could predict the most likely biosynthetic or synthetic route to the this compound core structure. |

| Reaction Energy Profiling | Determines the thermodynamic stability of reactants, intermediates, and products. | Would help in optimizing reaction conditions for a potential total synthesis. |

| Orbital Analysis (FMO) | Explains the selectivity of cycloaddition reactions. researchgate.net | Can rationalize the observed stereochemistry in the formation of the multiple chiral centers of this compound. |

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of hasubanan alkaloids is critical for understanding their interaction with biological targets. While dedicated conformational analysis studies on this compound are sparse, its 3D structure has been generated using computational methods and is available in chemical databases. naturalproducts.netnaturalproducts.net

These computationally generated structures provide a starting point for more in-depth analysis. For related hasubanan alkaloids, the absolute configurations have been established by comparing experimental and calculated electronic circular dichroism (ECD) spectra, a method that relies heavily on accurate conformational sampling. nih.govresearchgate.net GIAO (Gauge-Independent Atomic Orbital) ¹³C NMR calculations have also been used to confirm the structures of hasubanan isomers by comparing calculated chemical shifts with experimental data. acs.org This approach is particularly useful for resolving structural ambiguities when crystallographic data is unavailable. acs.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H27NO7 | naturalproducts.netnaturalproducts.net |

| AlogP | 1.88 | naturalproducts.netnaturalproducts.net |

| Topological Polar Surface Area (TopoPSA) | 83.53 Ų | naturalproducts.netnaturalproducts.net |

| Rotatable Bond Count | 4 | naturalproducts.netnaturalproducts.net |

| Fsp3 | 0.65 | naturalproducts.netnaturalproducts.net |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Advanced Spectroscopic and Chromatographic Methods for Research

The isolation and structural elucidation of novel compounds like this compound from complex natural mixtures rely on the separation power of chromatography and the detailed structural information provided by advanced spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in modern metabolomics. It provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. In the study of alkaloids from Pericampylus glaucus, the plant source of this compound, HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is essential for profiling the complex mixture of secondary metabolites. nih.govresearchgate.netresearchgate.net

The general workflow for metabolite profiling using LC-HRMS involves:

Extraction: Preparation of an extract from the plant material (e.g., leaves, stems). researchgate.net

Chromatographic Separation: Separation of the individual components of the extract using Ultra-High-Performance Liquid Chromatography (UHPLC).

HRMS Analysis: Detection and mass analysis of the eluting compounds, providing accurate m/z values.

Data Processing: Identification of known compounds by matching their accurate mass and retention time against databases and fragmentation patterns, and proposing formulas for unknown metabolites.

While a specific HRMS-based metabolite profiling study detailing all constituents of the Pericampylus glaucus variant that produces this compound is not available, HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) was a key technique used in the original paper to determine the molecular formula of this compound and its analogs. nih.govresearchgate.net

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is the most powerful tool for elucidating the complex structures of natural products like this compound. rutgers.edulibretexts.org It allows for the mapping of connectivity and spatial relationships between atoms in a molecule. libretexts.orgemerypharma.com The structure of this compound was originally determined through extensive analysis of NMR data. The following 2D NMR experiments are fundamental in this process:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other through 2-3 bonds. emerypharma.com This is crucial for piecing together aliphatic spin systems within the intricate polycyclic structure of this compound.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This experiment provides a direct link between the ¹H and ¹³C NMR spectra, assigning carbons that have attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for identifying quaternary carbons (which have no attached protons) and for connecting different spin systems across heteroatoms or non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry of the molecule. For hasubanan alkaloids, NOE experiments have been critical in confirming the spatial arrangement of substituents on the propellane framework. caltech.edu

The combination of these 2D NMR techniques allows for the unambiguous assignment of nearly all proton and carbon signals and the determination of the relative configuration of the multiple stereocenters present in this compound.

| Experiment | Type of Correlation | Structural Information Obtained |

|---|---|---|

| COSY | ¹H - ¹H (2-3 bonds) | Identifies proton spin systems and neighboring protons. |

| HSQC | ¹H - ¹³C (1 bond) | Assigns carbons directly bonded to protons. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Connects fragments, identifies quaternary carbons, and confirms overall carbon skeleton. |

| NOESY | ¹H - ¹H (through-space) | Determines relative stereochemistry and conformational details. |

Future Perspectives in Periglaucine D Research

Design and Synthesis of Novel Periglaucine D Analogs

The total synthesis of hasubanan (B79425) alkaloids is a significant challenge due to their complex, densely functionalized aza[4.4.3]propellane core. caltech.eduresearchgate.net However, recent advancements in synthetic organic chemistry have enabled the total synthesis of related compounds, such as periglaucines A, B, and C. researchgate.netnih.gov These synthetic routes provide a blueprint for the creation of novel this compound analogs.

Future synthetic efforts will likely focus on creating a library of analogs by modifying the peripheral functional groups of the this compound scaffold. The development of an efficient total synthesis for this compound itself remains a key objective, which would enable more extensive biological evaluation. vulcanchem.com Strategies employed in the synthesis of other hasubanan alkaloids, such as the Photoenolization/Diels-Alder (PEDA) reaction and the Rh-catalyzed Hayashi-Miyaura reaction, could be adapted and refined for this compound and its derivatives. vulcanchem.comresearchgate.net By systematically altering substituents on the aromatic ring or modifying the acetyl side chain that distinguishes this compound, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are crucial for identifying which parts of the molecule are essential for its biological activity and for designing new analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Table 1: Synthetic Strategies for Hasubanan Alkaloids

| Strategy | Description | Application in Related Syntheses |

|---|---|---|

| Photoenolization/Diels-Alder (PEDA) Reaction | Constructs the highly functionalized tricyclic core skeleton with a quaternary center. | Utilized in the synthesis of periglaucines A-C. researchgate.netnih.gov |

| Hayashi-Miyaura Reaction | A regio- and diastereoselective process used to connect key molecular fragments. | Applied in the asymmetric total synthesis of periglaucines A-C. researchgate.netnih.gov |

| Bio-inspired Intramolecular Michael Addition | Generates the characteristic aza[4.4.3]propellane structure of hasubanan alkaloids. researchgate.net | A key step in forming the core structure of periglaucines. researchgate.net |

Elucidation of Additional Biological Targets and Mechanisms of Action

Initial research has established that this compound exhibits antiviral activity, specifically by inhibiting the secretion of the hepatitis B virus (HBV) surface antigen (HBsAg) in Hep G2.2.15 cells. vulcanchem.comfigshare.comacs.org It has also demonstrated weak activity against HIV-1. nottingham.ac.uk However, the full spectrum of its biological activity and the precise molecular mechanisms remain largely unexplored.

Future research should aim to screen this compound against a broader range of biological targets. Given that related compounds from Pericampylus glaucus and other hasubanan alkaloids have shown anti-inflammatory, antitumor, and opioid receptor binding activities, it is plausible that this compound possesses similar properties. caltech.eduacs.orgontosight.ai Investigating its effects on various cancer cell lines, its potential to modulate inflammatory pathways (such as COX-1 and COX-2 enzyme inhibition), and its interaction with neuronal receptors could reveal novel therapeutic applications. nottingham.ac.uk

Mechanistic studies are needed to move beyond the current understanding of HBsAg secretion inhibition. Identifying the specific viral or host protein that this compound interacts with is a critical next step. Techniques such as affinity chromatography, proteomics, and computational docking studies could be employed to pinpoint its direct molecular target(s) and elucidate the downstream signaling pathways it modulates. ontosight.ai

Table 2: Known and Potential Biological Activities of this compound and Related Compounds

| Compound/Class | Known/Potential Activity | Target/Model | Finding/Future Direction |

|---|---|---|---|

| This compound | Antiviral (Anti-HBV) | Hep G2.2.15 cells | Inhibits HBsAg secretion. vulcanchem.comacs.org The precise molecular target needs to be identified. |

| This compound | Antiviral (Anti-HIV) | C8166 cells | Weak inhibitory activity observed. nottingham.ac.uk Further investigation into mechanism is warranted. |

| Periglaucine A | Anti-inflammatory, Anti-cancer | In vitro models | Shows activity against nasopharyngeal carcinoma and COX enzymes. acs.orgnottingham.ac.uk Suggests potential for this compound in these areas. |

Development of Advanced Delivery Systems for In Vitro Studies (e.g., Nanoparticle Encapsulation)

The utility of natural products like this compound in research and therapy can be limited by factors such as poor solubility and stability. Advanced drug delivery systems, particularly nanoparticle encapsulation, offer a promising solution to overcome these challenges for in vitro evaluation.

The encapsulation of the related compound, periglaucine A, into Poly (D,L-lactide-co-glycolide) (PLGA) nanoparticles has already been successfully demonstrated. nih.gov PLGA is a biodegradable and biocompatible polymer approved for drug delivery applications. nih.govnih.gov In one study, PLGA nanoparticles loaded with periglaucine A showed an encapsulation efficiency of 90% and maintained the compound's anti-parasitic activity against Acanthamoeba. nih.gov The nanoparticles had an average size of 100-500 nm, which is within the ideal range for cellular uptake. nih.govnih.gov

Future work should focus on developing a similar PLGA-based nanoparticle formulation for this compound. This would enhance its delivery in aqueous cell culture media, protect it from degradation, and potentially facilitate its entry into cells, leading to more reliable and reproducible results in in vitro bioassays. nih.gov Such a system would be invaluable for the detailed elucidation of its mechanisms of action and for screening against a wider array of biological targets where poor pharmacokinetics might otherwise mask its activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| (-)-8-Oxocanadine |

| (-)-8-Oxotetrahydropalmatine |

| (-)-Acutumine |

| (-)-Delavayine |

| (-)-Hasubanonine |

| (-)-Runanine |

| Betulinic Acid |

| Glibenclamide |

| Metaphanine |

| Norruffscine |

| N,O-Dimethyloxostephine |

| Oxostephabenine |

| Periglaucine A |

| Periglaucine B |

| Periglaucine C |

| This compound |

Q & A

Q. How to structure a research paper on this compound to meet journal standards?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.